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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine
CAS No.: 1018612-02-6
Cat. No.: B1517816

Get Quote

Executive Summary

The biological activity of phenylmorpholines is governed by the interaction between the phenyl
ring substituents and the binding pockets of Monoamine Transporters (MATS). The distinction
between the 3-bromo (meta) and 4-bromo (para) isomers represents a classic switch in
pharmacological selectivity:

» 2-(3-Bromophenyl)morpholine: Exhibits a balanced stimulant profile. The meta-substitution
is well-tolerated by the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET),
allowing for robust reuptake inhibition and release. It functions similarly to 3-
Bromophenmetrazine (3-BPM) but with a shorter duration of action due to the lack of the
alpha-methyl group.

e 2-(4-Bromophenyl)morpholine: Exhibits a serotonergic-skewed profile. The bulky bromine
atom at the para-position causes steric hindrance within the DAT binding pocket, significantly
reducing dopaminergic affinity while retaining or enhancing affinity for the Serotonin
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Transporter (SERT). This results in reduced stimulant efficacy and increased potential for
sedative or entactogenic effects.
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Chemical Structure & Properties[1][2][3][4][5][6][7]
[8][9]

Both compounds share the core 2-phenylmorpholine scaffold.[1] The morpholine ring oxygen
acts as a hydrogen bond acceptor, while the secondary amine acts as a donor, mimicking the
catecholamine structure.

o Core Scaffold: 2-Phenylmorpholine (Desmethylphenmetrazine).

e Substituent: Bromine (Halogen, lipophilic, electron-withdrawing).

Structural Visualization (Graphviz)
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Caption: Structural impact of Bromine positioning on transporter binding compatibility.

Pharmacological Profile & SAR Analysis[2][4][5][9]
[11][12][13]
Structure-Activity Relationship (SAR)

The "3 vs. 4" substitution pattern is a universal rule in phenethylamine and phenylmorpholine
pharmacology.

The 3-Bromo Advantage (DAT Selectivity)

In the Dopamine Transporter (DAT), the binding site for the phenyl ring is a hydrophobic pocket
constrained by transmembrane helices.

e Mechanism: The meta (3-) position allows the bromine atom to slot into a hydrophobic
accessory pocket without disrupting the alignment of the nitrogen atom with the aspartate
residue (Asp79) crucial for binding.

e Result: 2-(3-Bromophenyl)morpholine retains the potent dopamine reuptake inhibition
characteristic of the parent compound, phenmetrazine.

The 4-Bromo Disadvantage (The "Para-Halogen Rule")

The para (4-) position is highly sensitive to steric bulk.
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e Mechanism: While small groups (like Fluorine) are tolerated at the 4-position, a large

Bromine atom (Van der Waals radius ~1.85 A) creates a steric clash with the DAT protein

structure. Conversely, the Serotonin Transporter (SERT) has a larger pocket in this region,

which readily accommodates bulky 4-substituents.

o Result: 2-(4-Bromophenyl)morpholine loses dopaminergic potency and shifts towards

serotonin release, often resulting in a compound that lacks "functional” stimulation and may

carry higher risks of serotonin syndrome if dosed incorrecily.

Comparative Binding Data (Extrapolated)

Note: Values are extrapolated from the methylated analogues (3-BPM/4-BPM) and standard

phenylmorpholine SAR, as specific Ki data for the des-methyl variants is rare in public

literature.
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Experimental Protocols

To validate these profiles in a laboratory setting, the following standard assays are
recommended.

Monoamine Uptake Inhibition Assay (In Vitro)
Objective: Determine the

for DA, NE, and 5-HT reuptake.

Reagents:

o HEK293 cells stably expressing human DAT, NET, or SERT.

e Radioligands:

e Test compounds: 2-(3-Bromophenyl)morpholine and 2-(4-Bromophenyl)morpholine
(dissolved in DMSO).

Workflow:

o Cell Preparation: Plate cells in 96-well plates coated with poly-D-lysine. Incubate until 80%
confluent.

e Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with test
compounds (concentration range

to

M) for 10 minutes at 25°C.

o Uptake Initiation: Add specific radioligand (final concentration ~20 nM) and incubate for 5
minutes.
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» Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.

e Quantification: Lyse cells with 1% SDS and measure radioactivity via Liquid Scintillation
Counting (LSC).

e Analysis: Plot log-concentration vs. % uptake inhibition to derive

using non-linear regression.

Experimental Workflow Diagram
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:

3. Radioligand Addition
([3H]-Neurotransmitter)

:

4. Rapid Wash & Lysis
(Stop Reaction)

:

5. Scintillation Counting
(Data Acquisition)

Click to download full resolution via product page
Caption: Standardized workflow for Monoamine Uptake Inhibition Assay.

Conclusion & Recommendations

For research targeting psychostimulant therapeutics (e.g., ADHD, narcolepsy) or functional
monoamine regulation:
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o Select 2-(3-Bromophenyl)morpholine. Its profile aligns with classical catecholamine
reuptake inhibitors, offering high potency at DAT/NET with minimal serotonergic interference.

For research targeting serotonin-modulating agents or investigating steric constraints of the
DAT binding pocket:

o Select 2-(4-Bromophenyl)morpholine. It serves as an excellent negative control for dopamine
affinity and a probe for SERT selectivity.

Safety Warning: The 4-bromo isomer carries a higher theoretical risk of adverse serotonergic
events (e.g., Serotonin Syndrome) if combined with other serotonergic agents, due to its
skewed selectivity profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

